8-Bromo-2-phenylquinazoline

Physicochemical Properties Formulation Science Analytical Chemistry

8-Bromo-2-phenylquinazoline (CAS 1956334-61-4) is a synthetic heterocyclic compound belonging to the quinazoline family, characterized by a bromine atom at the 8-position and a phenyl group at the 2-position of the quinazoline core. With a molecular weight of 285.14 g/mol and a molecular formula of C14H9BrN2, this compound serves primarily as a key intermediate and versatile building block in organic synthesis and medicinal chemistry.

Molecular Formula C14H9BrN2
Molecular Weight 285.14 g/mol
Cat. No. B15063263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-phenylquinazoline
Molecular FormulaC14H9BrN2
Molecular Weight285.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C3C=CC=C(C3=N2)Br
InChIInChI=1S/C14H9BrN2/c15-12-8-4-7-11-9-16-14(17-13(11)12)10-5-2-1-3-6-10/h1-9H
InChIKeyYFDHYUWPGNKGAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-phenylquinazoline: A Regiospecific Quinazoline Building Block for Targeted Synthesis


8-Bromo-2-phenylquinazoline (CAS 1956334-61-4) is a synthetic heterocyclic compound belonging to the quinazoline family, characterized by a bromine atom at the 8-position and a phenyl group at the 2-position of the quinazoline core . With a molecular weight of 285.14 g/mol and a molecular formula of C14H9BrN2, this compound serves primarily as a key intermediate and versatile building block in organic synthesis and medicinal chemistry . Its primary value proposition lies in the specific placement of the bromine atom, which dictates unique reactivity and physicochemical properties compared to other regioisomers, thereby enabling precise structural modifications in complex molecule construction [1].

Why the 8-Bromo Regioisomer of 2-Phenylquinazoline Cannot Be Assumed Interchangeable with Its 4-, 6-, or 7-Analogs


In quinazoline chemistry, the position of a substituent on the core ring system is a critical determinant of both chemical reactivity and biological interaction. Simply selecting a generic 'bromo-2-phenylquinazoline' without regard for the specific bromine position introduces significant risk of failed reactions or incorrect biological profiling. The 8-position is unique due to its electronic environment and steric accessibility, which influences its behavior in cross-coupling reactions (e.g., Suzuki-Miyaura) and its interaction with biological targets. Substitution at other positions, such as the 4- or 6-position, leads to different physicochemical properties like solubility and melting point and is known to result in divergent biological activities [1], underscoring the need for precise, regiospecific procurement.

Quantitative Evidence for 8-Bromo-2-phenylquinazoline Differentiation


Physicochemical Property Comparison: Divergent Solubility and Melting Point of 8-Bromo vs. 4-Bromo Analogs

The aqueous solubility of 4-bromo-2-phenylquinazoline is calculated to be 0.019 g/L (at 25 ºC), with a reported melting point of 129 ºC . In contrast, the 8-bromo isomer, while exact values are not widely reported, is known to have different physical properties that affect its handling and formulation. This difference is crucial for researchers selecting compounds for specific experimental conditions or for downstream processing.

Physicochemical Properties Formulation Science Analytical Chemistry

Synthetic Utility: Regioselective Derivatization via Suzuki-Miyaura Cross-Coupling

The 8-position bromine atom in 8-bromo-2-phenylquinazoline is a strategic handle for regioselective modifications. It serves as an electrophilic site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl groups at a precise location on the quinazoline scaffold . This is a key differentiator from its 4-, 6-, or 7-bromo isomers, as the electronic and steric environment at the 8-position can lead to different reaction kinetics, yields, and byproduct profiles, making it the preferred starting material for synthesizing specific, target-oriented derivatives [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Biological Activity Inference: Position-Specific Effects in Quinazoline Scaffolds

Within the quinazoline class, the position of a halogen substituent is a critical driver of biological activity. For instance, 2-phenylquinazoline analogues have been reported to exhibit IC50 values in the nanomolar range against anti-prion targets [1]. While direct IC50 data for 8-bromo-2-phenylquinazoline is not publicly available, the well-established SAR for this class indicates that substitution at the 8-position can lead to different binding affinities and selectivity profiles compared to isomers like 6-bromo-2-phenylquinazoline, whose derivatives have shown IC50 values in the range of 0.53–46.6 μM against cancer cell lines [2]. Therefore, the 8-bromo isomer is a distinct chemical probe for exploring novel biological space and cannot be substituted with other bromo-analogs without altering the intended biological outcome.

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

Optimal Applications for 8-Bromo-2-phenylquinazoline in Research and Development


Precision Synthesis of 8-Substituted Quinazoline Derivatives

This is the most direct and defensible application. 8-Bromo-2-phenylquinazoline is the required starting material for any synthetic route aiming to install a functional group at the 8-position of the 2-phenylquinazoline scaffold. Its use in Suzuki-Miyaura cross-coupling reactions is a key example . Attempting to use a 4-, 6-, or 7-bromo isomer would lead to a different, undesired regioisomer, making the 8-bromo compound non-substitutable for this purpose.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

When exploring the biological activity of 2-phenylquinazoline-based drug candidates, the 8-bromo analog is a unique chemical probe. As indicated by class-level SAR, different halogen substitution patterns can yield profoundly different biological profiles [1]. Procurement of this specific isomer is essential for systematically mapping the pharmacophore and identifying the optimal substitution pattern for a given biological target, such as kinases or anti-prion agents [2].

Development of Novel Optoelectronic Materials

Quinazoline derivatives are being investigated as components in organic light-emitting devices (OLEDs) [3]. The specific substitution pattern, such as the 8-bromo-2-phenyl arrangement, can influence the electronic properties and solid-state packing of the material, thereby affecting device performance. Researchers in this field require precise building blocks like 8-bromo-2-phenylquinazoline to synthesize and test new materials with tailored photophysical properties.

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